Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate
Overview
Description
Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate is a carbonyl compound with the molecular formula C8H12O5 . It is known for its unique structure, which includes three hydroxyl groups attached to a cyclohexene ring and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate typically involves the esterification of shikimic acid. Shikimic acid is first converted to its methyl ester form using methanol and an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce cyclohexane derivatives .
Scientific Research Applications
Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the carboxylate ester group play a crucial role in its reactivity and interactions with other molecules . These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Methyl shikimate: Similar in structure but lacks the additional hydroxyl groups.
Shikimic acid: The parent compound from which Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate is derived.
Cyclohexene derivatives: Compounds with similar cyclohexene rings but different functional groups.
Uniqueness
This compound is unique due to its combination of three hydroxyl groups and a carboxylate ester group on a cyclohexene ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
methyl 3,4,5-trihydroxycyclohexene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2,5-7,9-11H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNUUAUXWJZSFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(C(C(C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961363 | |
Record name | Methyl 3,4,5-trihydroxycyclohex-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40983-58-2 | |
Record name | NSC280656 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3,4,5-trihydroxycyclohex-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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